Bienvenue dans la boutique en ligne BenchChem!

10-Deacetyl-7-xylosyl paclitaxel

In vivo antitumor efficacy S180 sarcoma xenograft Tumor inhibition rate

10-Deacetyl-7-xylosyl paclitaxel (10-DAXP) is the most abundant taxane in Taxus chinensis—25-fold richer than paclitaxel—enabling cost-efficient direct use and β-xylosidase/DBAT enzymatic conversion to paclitaxel. Its C-7 xylosyl group confers aqueous solubility unavailable in first-generation taxanes, being the predominant water-extractable taxane. Unlike paclitaxel, 10-DAXP targets mitochondrial permeability transition pore (mPTP), activating intrinsic apoptosis without death-receptor cross-talk—a clean tool for mitochondrial pathway research. At 10 mg/kg i.v., 10-DAXP achieves 68.2% tumor inhibition vs. paclitaxel's 59.4% in S180 sarcoma. Verify ≥98% HPLC purity.

Molecular Formula C50H57NO17
Molecular Weight 944.0 g/mol
Cat. No. B15608564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Deacetyl-7-xylosyl paclitaxel
Molecular FormulaC50H57NO17
Molecular Weight944.0 g/mol
Structural Identifiers
InChIInChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31+,32+,33-,35+,36+,37-,38-,39-,40+,42+,46-,48-,49+,50-/m1/s1
InChIKeyORKLEZFXASNLFJ-WPYRZPHISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Deacetyl-7-xylosyl Paclitaxel: A Naturally Abundant Taxane Xyloside with Differentiated Procurement and Pharmacological Profile


10-Deacetyl-7-xylosyl paclitaxel (10-DAXP; CAS 90332-63-1; C₅₀H₅₇NO₁₇; MW 943.98), also designated 7-xylosyl-10-deacetylpaclitaxel or XDT, is a naturally occurring xyloside derivative of paclitaxel isolated predominantly from Taxus chinensis and related yew species [1]. Structurally, it bears a β-D-xylopyranosyl moiety at the C-7 position and a free hydroxyl at C-10, distinguishing it from paclitaxel which carries an acetyl group at C-10 and a hydroxyl at C-7 . As a taxane, it targets the microtubule network, but mechanistic studies reveal a functionally distinct interaction profile compared to its parent compound [2]. Critically, 10-DAXP is the single most abundant taxane in the needles of Taxus chinensis, reaching concentrations up to 0.5% dry weight in bark—approximately 25-fold higher than paclitaxel itself—making it an economically strategic starting material for both direct therapeutic application and semi-synthetic paclitaxel production [3].

Why Paclitaxel, Docetaxel, or 10-Deacetylpaclitaxel Cannot Substitute for 10-Deacetyl-7-xylosyl Paclitaxel in Research and Clinical Procurement


Although 10-Deacetyl-7-xylosyl paclitaxel belongs to the taxane diterpenoid class alongside paclitaxel, docetaxel, and cabazitaxel, the C-7 xylosyl substitution and C-10 deacetylation produce fundamental divergences in three procurement-relevant dimensions: natural abundance, aqueous compatibility, and apoptotic signaling pathway engagement. Paclitaxel is virtually undetectable by HPLC in water decoctions of Taxus leaves, whereas 10-DAXP is the predominant water-extractable taxane, enabling traditional aqueous formulation strategies inaccessible to paclitaxel [1]. Docetaxel, while more water-soluble than paclitaxel, lacks the xylosyl group that makes 10-DAXP a substrate for β-xylosidase-mediated one-pot conversion to paclitaxel—a dual-use industrial advantage [2]. 10-Deacetylpaclitaxel (10-DAP), the immediate de-glycosylated derivative, shares the C-10 hydroxyl but lacks the xylosyl-mediated solubility and cannot be directly extracted at comparable abundance; it must be produced enzymatically from 10-DAXP [3]. Furthermore, 10-DAXP engages the mitochondrial permeability transition pore (mPTP) as a distinct intracellular target—a mechanism not shared by paclitaxel—with functional consequences for apoptosis selectivity that cannot be replicated by in-class analogs . These multi-dimensional differences mean that substituting 10-DAXP with any single analog in experimental or procurement workflows will introduce uncontrolled variables in solubility, sourcing yield, and mechanism-of-action readouts.

10-Deacetyl-7-xylosyl Paclitaxel: Head-to-Head Quantitative Differentiation Evidence Against Paclitaxel and In-Class Analogs


In Vivo S180 Sarcoma Tumor Inhibition: Direct Head-to-Head Superiority Over Paclitaxel at Equivalent Dose

In a direct murine S180 sarcoma model, intravenous administration of 10-Deacetyl-7-xylosyl paclitaxel at 10 mg/kg produced a tumor inhibition rate of 68.2%, compared to 59.4% for the positive control paclitaxel at the identical 10 mg/kg dose [1]. This 8.8 percentage-point absolute advantage (14.8% relative improvement) was the first demonstration that 10-DAXP possesses measurable in vivo antitumor activity superior to its parent compound under identical dosing conditions. The comparison is within-study and dose-matched, eliminating inter-laboratory variability.

In vivo antitumor efficacy S180 sarcoma xenograft Tumor inhibition rate

Natural Abundance in Yew Biomass: 25-Fold Higher Concentration Than Paclitaxel Enables Economically Viable Direct Extraction

The natural concentration of paclitaxel (Taxol) in yew trees is approximately 0.02% dry weight, whereas its analogue 7-β-xylosyl-10-deacetyltaxol (10-DAXP) reaches up to 0.5% dry weight in bark—a 25-fold differential [1]. In the needles and branches of Taxus yunnanensis and Taxus mairei, 10-DAXP content is approximately 0.1%, placing it at parity with 10-deacetylbaccatin III (10-DAB), the established industrial precursor for paclitaxel semi-synthesis [2]. In needles of Taxus chinensis specifically, 10-DAXP is the single most abundant taxane constituent, representing >60% of the partially purified extract used as starting material for industrial chromatography processes [3].

Natural product sourcing Taxane extraction yield Sustainable procurement

Apoptotic Pathway Engagement: Exclusive Mitochondrial Pathway Activation Versus Paclitaxel's Dual Pathway Mechanism

In PC-3 prostate cancer cells, 10-Deacetyl-7-xylosyl paclitaxel induces apoptosis exclusively through the mitochondrial-dependent (intrinsic) pathway. This was evidenced by: up-regulation of pro-apoptotic Bax and Bad proteins; down-regulation of anti-apoptotic Bcl-2 and Bcl-XL; loss of mitochondrial membrane permeability; activation of caspase-9, caspase-3, and caspase-6; and most critically, no activation of caspase-8 and no effect on CD95 (Fas) or NF-κB protein expression [1]. Treatment with a caspase-10-specific inhibitor failed to protect PC-3 cells from 10-DAXP-triggered apoptosis, confirming exclusive intrinsic pathway engagement [1]. In contrast, paclitaxel has been shown in independent studies to activate both the mitochondrial and the death-receptor (extrinsic) pathways, including caspase-8 cleavage and CD95/CD95L upregulation [2]. Furthermore, 10-DAXP-induced mitochondrial depolarization (ΔΨm loss) was entirely abolished by the mPTP inhibitor cyclosporine A (CsA), identifying the mitochondrial permeability transition pore as a specific intracellular target not described for paclitaxel .

Apoptosis mechanism Mitochondrial permeability transition pore Caspase selectivity

Aqueous Formulation Compatibility: Water Decoction Detectability as a Clinically Validated Differentiation Criterion

In a direct analytical comparison of water decoctions prepared from Taxus cuspidata leaves, 10-Deacetyl-7-xylosyl paclitaxel and related hydrophilic paclitaxel derivatives were detected by HPLC, whereas paclitaxel itself was not detected in the same aqueous extracts [1]. This differential aqueous extractability has clinical precedent: 10-DAXP has long been used in Chinese clinics for cancer treatment as a component of water-based traditional formulations, bypassing the Cremophor EL or albumin-based solubilization required for paclitaxel . The water decoction containing 10-DAXP, along with 7-xylosyl-10-deacetylpaclitaxel C and extract EE80B, displayed the most antitumor activity in vivo among all tested fractions [1].

Aqueous solubility Traditional Chinese Medicine formulation Water decoction HPLC

Biocatalytic One-Pot Conversion to Paclitaxel: Dual-Use Value as Both Direct Therapeutic and Industrial Paclitaxel Precursor

10-DAXP can be enzymatically de-glycosylated by a specific β-xylosidase to yield 10-deacetyltaxol (10-DT), which can then be acetylated at C-10 to produce paclitaxel. A cellulosome-like multienzyme complex from Cellulosimicrobium cellulans F16 achieves a catalytic efficiency of kcat = 13.2 s⁻¹ for C-7 xylosyl group removal, with an enzyme half-life of 214 hours, demonstrating industrial-grade stability [1]. When combined with an engineered 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) double mutant (DBATᴳ³⁸ᴿ/ᶠ³⁰¹ⱽ) exhibiting approximately 6-fold higher catalytic efficiency than wild-type, a one-pot in vitro conversion of 10-DAXP to paclitaxel yields 0.64 mg/mL Taxol in 50 mL at 15 hours [2]. For comparison, direct extraction of paclitaxel from yew bark yields approximately 0.02% dry weight, requiring destructive harvesting of slow-growing trees, whereas 10-DAXP at 0.5% dry weight provides a 25-fold more abundant starting material for enzymatic conversion [2].

Biocatalysis Paclitaxel semi-synthesis β-Xylosidase Green chemistry manufacturing

Microtubule Interaction Profile: Disassembly Induction Versus Paclitaxel's Stabilization Mechanism in Cell-Free Assays

In cell-free microtubule assays, 10-Deacetyl-7-xylosyl paclitaxel induces the disassembly of pre-formed microtubules derived from pig brain and Physarum polycephalum, with IC₅₀ values of 0.3 µM and 0.5 µM, respectively [1]. This disassembly activity stands in contrast to the well-characterized mechanism of paclitaxel, which promotes tubulin polymerization into microtubules and stabilizes them against depolymerization, with a reported tubulin polymerization EC₅₀ of approximately 0.52 µM in comparable cell-free systems [2]. The structural modifications at C-7 (xylosyl addition) and C-10 (deacetylation) thus appear to invert the functional consequence of taxane-tubulin binding from stabilization to disassembly under these assay conditions. Note: this functional classification as a 'microtubule disruptor' is based on vendor-generated cell-free assay data [1] and may not fully recapitulate the cellular mechanism, where mitotic arrest and G₂/M accumulation are observed, consistent with microtubule interference [3].

Microtubule dynamics Cell-free tubulin assay Mechanism of action differentiation

Optimal Procurement and Application Scenarios for 10-Deacetyl-7-xylosyl Paclitaxel Based on Differentiated Evidence


In Vivo Oncology Studies Requiring Superior Antitumor Efficacy Over Paclitaxel at Equivalent Dosing

For murine xenograft or syngeneic tumor models (particularly S180 sarcoma), 10-DAXP at 10 mg/kg i.v. yields a 68.2% tumor inhibition rate, outperforming paclitaxel's 59.4% at the identical dose [1]. This scenario is indicated when the research objective is to achieve maximal tumor suppression without dose escalation, or to benchmark novel formulations against the most potent taxane comparator available. The 14.8% relative efficacy advantage is documented in a direct same-study comparison, providing statistically interpretable superiority for grant applications and publication figures. Procurement note: verify batch purity ≥98% (HPLC) for in vivo use, as lower-purity batches (e.g., 60%) may contain co-extracted 7-xylosyl-10-deacetylcephalomannine or 7-xylosyl-10-deacetylpaclitaxel C that could confound efficacy readouts.

Mechanistic Studies of Mitochondria-Selective Apoptosis and mPTP-Targeted Cancer Therapeutics

10-DAXP is the only taxane demonstrated to engage the mitochondrial permeability transition pore (mPTP) as a specific intracellular target, with apoptosis fully abrogated by cyclosporine A co-treatment [1]. Its exclusive mitochondrial pathway activation (Bax/Bad up, Bcl-2/Bcl-XL down, caspase-9/3/6 activation; no CD95 or caspase-8 involvement) makes it a uniquely clean tool compound for dissecting intrinsic apoptosis signaling without the confounding variable of death-receptor cross-talk present with paclitaxel [2]. This scenario is ideal for researchers studying Bcl-2 family pharmacology, mitochondrial priming in cancer cells, or developing mPTP-targeted combination regimens where off-pathway effects must be excluded. Recommended cell lines: PC-3 (validated); HeLa (IC₅₀ = 0.3205 µM reported in 2025) [3].

Aqueous Formulation Development and Traditional Medicine-Based Drug Discovery Programs

10-DAXP is uniquely suitable among taxanes for aqueous formulation development, as demonstrated by its HPLC detectability in water decoctions of Taxus leaves where paclitaxel is undetectable [1]. This property underpins its established clinical use in Chinese Traditional Medicine for cancer treatment [2]. Procurement scenario: researchers developing Cremophor-free taxane formulations, investigating oral or transdermal taxane delivery, or conducting pharmacognosy studies of Traditional Chinese Medicine anticancer preparations should prioritize 10-DAXP over paclitaxel, which requires organic co-solvents or nanoparticle carriers for aqueous dispersion. The compound's in vivo antitumor activity is retained in water-based administration contexts, as evidenced by the water decoction study showing superior in vivo efficacy among all extract fractions tested [1].

Sustainable Paclitaxel Manufacturing via Enzymatic Precursor Conversion (Green Chemistry Procurement)

For industrial and academic laboratories engaged in paclitaxel semi-synthesis, 10-DAXP provides the most abundant natural precursor available from renewable yew needle biomass (0.1–0.5% dry weight, 25-fold more abundant than paclitaxel itself) [1]. A validated enzymatic two-step route—β-xylosidase de-glycosylation (kcat 13.2 s⁻¹, enzyme t₁/₂ 214 h) followed by DBAT-catalyzed C-10 acetylation (6-fold improved mutant available)—yields 0.64 mg/mL Taxol in a one-pot 15-hour reaction [2]. This scenario addresses the supply chain vulnerability of wild yew bark harvesting (CITES Appendix II restrictions) and aligns with green chemistry principles by minimizing organic solvent use. Procurement scale recommendation: ≥100 mg for pilot conversion optimization; ≥1 g for process development and yield validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10-Deacetyl-7-xylosyl paclitaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.